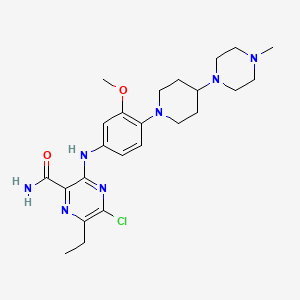
2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione is a compound that has garnered significant interest in the field of medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione typically involves multiple steps, including substitution, click reactions, and addition reactions. One common method involves the coupling of a glutamine ester with an optionally substituted 2-haloalkylbenzoate, followed by cyclization and transformation of benzo substituents . Another method includes catalytic coupling reactions and hydrolysis to remove tert-butyl groups .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield, minimal side reactions, and cost-effectiveness. The use of palladium catalysts, such as Pd(OAc)2 and Pd(PPh3)4, is common in these processes . The reaction conditions are carefully controlled to maintain the stability and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide for bromination, and various palladium catalysts for coupling reactions . The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione involves its role as a ligand for cereblon, a protein that is part of the E3 ubiquitin ligase complex . By binding to cereblon, the compound facilitates the ubiquitination and subsequent degradation of target proteins. This mechanism is particularly useful in the development of drugs that target specific proteins for degradation, thereby reducing their activity in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: Known for its immunomodulatory properties and use in treating multiple myeloma.
Lenalidomide: A more potent and safer derivative of thalidomide, used in various cancers.
Pomalidomide: Another derivative with enhanced efficacy and reduced side effects.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione is unique due to its specific structure, which allows it to act as a versatile building block in the synthesis of various derivatives. Its ability to inhibit IDO1 and its role in targeted protein degradation make it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C13H12N4O4 |
|---|---|
Molekulargewicht |
288.26 g/mol |
IUPAC-Name |
3-(5-diazenyl-1,3-dihydroxyisoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N4O4/c14-16-6-1-2-7-8(5-6)13(21)17(12(7)20)9-3-4-10(18)15-11(9)19/h1-2,5,9,14,20-21H,3-4H2,(H,15,18,19) |
InChI-Schlüssel |
FJQUPZDZMWBCHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=C3C=CC(=CC3=C2O)N=N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)

![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12959966.png)





![5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960009.png)


